molecular formula C10H8N2O4 B11886703 Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate CAS No. 869299-07-0

Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate

Cat. No.: B11886703
CAS No.: 869299-07-0
M. Wt: 220.18 g/mol
InChI Key: OJGWLMIHLRBAAH-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate is a heterocyclic compound featuring a fused pyridine-oxazine scaffold. Its molecular formula is C₁₀H₈N₂O₄, with an exact mass of 220.04627 g/mol . The structure comprises a pyridine ring fused to a 1,3-oxazine moiety, with a ketone group at position 4 and an ethyl carboxylate substituent at position 2.

Properties

CAS No.

869299-07-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

ethyl 4-oxopyrido[2,3-d][1,3]oxazine-2-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-2-15-10(14)8-12-7-6(9(13)16-8)4-3-5-11-7/h3-5H,2H2,1H3

InChI Key

OJGWLMIHLRBAAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=N2)C(=O)O1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine Derivatives

A common approach to synthesizing pyrido-oxazine derivatives involves cyclocondensation reactions between aminopyridine precursors and carbonyl-containing reagents. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-diones are synthesized via the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism, where 5-acyl-4-pyrone-2-carboxylates react with 2,2-dimethoxyethylamine under reflux in toluene. While this method targets a different regioisomer, analogous conditions could be adapted for ethyl 4-oxo-4H-pyrido[2,3-d]oxazine-2-carboxylate by modifying the amine or carbonyl component.

Key Reaction Conditions :

ParameterDetail
Starting Material5-Acyl-4-pyrone-2-carboxylate
Nucleophile2,2-Dimethoxyethylamine
SolventToluene or acetonitrile
TemperatureReflux (110°C for toluene)
Reaction Time3–4 hours
Yield30–90%

Deprotection and Ring-Closure Reactions

The synthesis of related compounds often involves deprotection steps to form reactive intermediates. For instance, 1-(2,2-dimethoxyethyl)-4-pyridones undergo acid-catalyzed deprotection (using HCl or formic acid) to generate aldehyde intermediates, which subsequently cyclize into oxazine rings. Applying this strategy to ethyl 4-oxo-4H-pyrido[2,3-d][1,oxazine-2-carboxylate would require:

  • Selective hydrolysis of protecting groups (e.g., dimethoxyethyl) under acidic conditions.

  • Intramolecular cyclization to form the oxazine ring, facilitated by heating or catalytic additives.

Optimization Strategies

Solvent and Catalyst Screening

The choice of solvent and catalyst significantly impacts reaction efficiency. In analogous syntheses, polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while acetic acid or ammonium acetate catalyzes ring-opening and cyclization steps. For example, the reaction of 3-hydroxy-7-acyl-3,4-dihydropyrido[2,1-c]oxazine-1,8-dione with 3-aminopropan-1-ol in toluene-methanol mixtures yielded 75% product when catalyzed by acetic acid.

Temperature and Time Dependence

Prolonged heating (7–12 hours at 90°C) is often necessary to drive cyclization to completion. Lower temperatures result in incomplete reactions, while excessive heat may degrade sensitive intermediates.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Signals for ethyl ester protons (δ 1.35–1.40 ppm for CH₃, δ 4.20–4.35 ppm for CH₂), aromatic protons (δ 7.50–8.50 ppm), and oxazine ring protons (δ 5.00–5.50 ppm).

  • IR Spectroscopy : Stretching vibrations for carbonyl groups (1670–1700 cm⁻¹) and C-O-C linkages (1250–1300 cm⁻¹).

Chromatographic Purity

Flash chromatography with ethyl acetate as the eluent is effective for purifying crude products. High-performance liquid chromatography (HPLC) can confirm purity, with retention times varying by column and mobile phase.

Challenges and Limitations

  • Regioselectivity : Controlling the position of ring closure remains challenging due to the similarity of reactive sites on the pyridine scaffold.

  • Low Yields : Side reactions, such as over-hydrolysis or dimerization, often reduce yields, necessitating optimization of stoichiometry and reaction conditions.

  • Scalability : Batch-to-batch variability in cyclization steps may hinder large-scale production.

Applications and Derivatives

Ethyl 4-oxo-4H-pyrido[2,3-d][1,oxazine-2-carboxylate serves as a precursor for bioactive molecules. For instance, its ester group can be hydrolyzed to a carboxylic acid for further functionalization, while the oxazine ring participates in nucleophilic substitutions. Derivatives have shown potential in antibiotic and antiviral research .

Chemical Reactions Analysis

Reactivity with Binucleophiles

The oxazinone ring undergoes ring-opening with binucleophiles such as ethylenediamine or 3-aminopropan-1-ol. Key findings include:

  • Ammonium acetate/acetic acid-promoted reactions : Yield fused pyridomorpholinones via nucleophilic attack at the morpholinone carbonyl .

  • Aminolysis with o-phenylenediamine : Forms benzimidazole-fused pyridones (33–91% yields) after partial aromatization (Table 1) .

Table 1: Yields of benzimidazole-fused pyridones from o-phenylenediamine reactions

EntryAryl Group (Ar)ProductYield (%)
1Ph6a 71
24-MeOC₆H₄6b 91
34-ClC₆H₄6c 33
42-Thienyl6d 42

Acylation and Substitution Reactions

The C-5 carbonyl group is reactive toward nucleophiles:

  • Pivaloyl-substituted analogs degrade under acidic conditions, losing the t-Bu group .

  • Ethyl ester hydrolysis : Selective hydrolysis of the C-2 COOEt group occurs in formic acid, yielding 3-hydroxy-3,4-dihydropyrido-oxazine-diones .

Cyclization and Heterocycle Formation

Under catalytic acetic acid, the compound participates in cascade cyclizations:

  • With 3-aminopropan-1-ol : Forms pyrazino-oxazine derivatives (e.g., 4a , 69% yield) via nucleophilic ring-opening and intramolecular cyclization .

  • Organocatalytic cascades : Reacts with cinnamyl aldehydes to generate hexahydrobenzo-pyridooxazines (53–86% yields) .

Spectroscopic and Structural Insights

  • ¹H NMR : Downfield shifts (δ 5.81–5.84 ppm) for methylene protons adjacent to aromatic systems confirm benzimidazole fusion .

  • IR : Lactol tautomers show carbonyl stretches at 1673–1640 cm⁻¹ .

Limitations and Side Reactions

  • Steric hindrance : Bulky acyl groups (e.g., pivaloyl) inhibit cyclization, leading to decomposition .

  • Solvent dependence : Polar solvents (MeCN) improve solubility but reduce reaction rates .

Biological Activity

Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₈N₂O₃
  • CAS Number : 869299-07-0
  • Molecular Weight : 180.17 g/mol

The compound features a pyrido[2,3-d][1,3]oxazine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrido[2,3-d][1,3]oxazine compounds exhibit various biological activities, including:

  • Anticancer Activity : Some studies have shown that compounds within this class can inhibit cancer cell proliferation. For instance, certain derivatives have been identified as potential inhibitors of mutant IDH1 and IDH2 enzymes in cancer therapy .
  • Anti-inflammatory Effects : The structural motifs present in these compounds suggest potential anti-inflammatory properties. A study highlighted that modifications to the ethyl group on the nitrogen atom significantly enhanced anti-inflammatory activity compared to methylated analogues .

The mechanisms through which this compound exhibits its biological effects are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism and inflammatory pathways .
  • Receptor Modulation : Some derivatives have been shown to interact with various receptors, including those involved in cell signaling pathways critical for tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits IDH1/IDH2 mutant cancers ,
Anti-inflammatoryReduces inflammation in cellular models
CytotoxicityExhibits cytotoxic effects on cancer cells

Case Study: Anticancer Potential

A notable study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The study also explored the structure-activity relationship (SAR), revealing that certain substitutions on the pyridine ring enhanced potency against specific tumor types .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study conducted on several oxazine derivatives showed promising results in inhibiting the proliferation of cancer cells, suggesting that modifications to the compound's structure can enhance its efficacy against specific types of cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated that this compound exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with bacterial cell wall synthesis, leading to cell lysis .

Enzyme Inhibition

Another application of this compound lies in its potential as an enzyme inhibitor. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways related to cancer progression and microbial growth. This property is particularly valuable in drug design for developing targeted therapies against resistant strains of bacteria and cancer cells .

Case Studies

StudyObjectiveFindings
Prabhakar et al. (2024)Evaluate anticancer propertiesDerivatives showed significant cytotoxicity against various cancer cell lines; IC50 values indicated promising therapeutic potential .
Arafa et al. (2023)Assess antimicrobial activityThis compound exhibited strong antibacterial effects against common pathogens .
Ramana et al. (2022)Investigate enzyme inhibitionIdentified as a potent inhibitor of key enzymes related to tumor growth and bacterial resistance mechanisms .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The ability to modify its structure allows researchers to explore a wide range of derivatives with enhanced biological activities.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the pyridine ring with a benzene ring (as in benzo[d][1,3]oxazine derivatives) reduces nitrogen content and alters electronic properties .
  • Saturation of the oxazine ring (e.g., dihydro derivatives) increases flexibility and may influence binding affinity in biological systems .

Physicochemical Properties

Property Target Compound Benzo[d][1,3]oxazine Analog Dihydro-pyrido[3,2-b]oxazine Derivative
Melting Point (°C) Not reported 129–131 Not reported
Solubility Likely polar due to carboxylate Moderate in organic solvents Increased lipophilicity (methyl group)
Stability Stable under dry conditions Hygroscopic Sensitive to oxidation

Mechanistic Insights :

  • Methyl-substituted derivatives show prolonged metabolic stability, making them candidates for drug development .

Q & A

Q. What experimental controls are essential when studying the compound’s reactivity?

  • Methodological Answer :
  • Blank Reactions : Exclude reactants to confirm no background degradation.
  • Isotopic Controls : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent-mediated vs. inherent reactivity in NMR.
  • Competition Experiments : Compare reactivity with analogs (e.g., methyl ester vs. ethyl ester) to assess electronic/steric effects .

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